N-methylaniline;2,4,6-trinitrophenol
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Overview
Description
N-methylaniline;2,4,6-trinitrophenol: is a compound that combines the properties of both N-methylaniline and 2,4,6-trinitrophenol. N-methylaniline is an aniline derivative with the chemical formula C₆H₅NH(CH₃), known for its use as an intermediate in the production of dyes and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylaniline: can be synthesized by the methylation of aniline using methyl iodide in the presence of a base such as sodium hydroxide.
2,4,6-trinitrophenol: is typically synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- Industrial production of N-methylaniline involves the reaction of aniline with methanol in the presence of a catalyst such as aluminum oxide .
- 2,4,6-trinitrophenol is produced on an industrial scale by the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
N-methylaniline: undergoes various reactions including oxidation, reduction, and substitution.
2,4,6-trinitrophenol: undergoes reduction reactions to form 2,4,6-triaminophenol and substitution reactions to form various derivatives.
Common Reagents and Conditions:
- Oxidation of N-methylaniline typically uses reagents such as potassium permanganate or chromium trioxide .
- Reduction of 2,4,6-trinitrophenol often involves reagents like sodium dithionite or hydrogen in the presence of a catalyst .
Major Products Formed:
Scientific Research Applications
Chemistry:
- N-methylaniline is used as an intermediate in the synthesis of dyes and agrochemicals .
- 2,4,6-trinitrophenol is used as a reagent in chemical analysis and as a standard for calibrating calorimeters .
Biology and Medicine:
- N-methylaniline has been studied for its potential use in pharmaceuticals due to its ability to interact with various biological targets .
- 2,4,6-trinitrophenol is used in biochemical research to study enzyme kinetics and protein interactions .
Industry:
Mechanism of Action
N-methylaniline:
- The mechanism of action involves its interaction with biological targets such as enzymes and receptors, leading to various biochemical effects .
2,4,6-trinitrophenol:
Comparison with Similar Compounds
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with one less nitro group, making it less explosive and less reactive in redox reactions.
Uniqueness:
Properties
CAS No. |
14953-19-6 |
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Molecular Formula |
C13H12N4O7 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-8-7-5-3-2-4-6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,8H,1H3;1-2,10H |
InChI Key |
IJKRIDJKDLQYNK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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